Ethylmercury chloride

Toxicology Mercury Speciation Organomercury Comparative Toxicity

Mercury speciation analysis demands certified, well-characterized standards-substituting ethylmercury with methylmercury or inorganic mercury references introduces systematic quantification error due to divergent dealkylation rates and tissue distribution kinetics. Ethylmercury chloride (CAS 107-27-7) resolves this challenge as a validated calibration standard for GC/MS, HPLC-ICP-MS, and CV-AFS workflows. • Certified values traceable to NIST SRM 955c with analytical uncertainty of 4.8% and method reporting limits of 11.5 pg • Well-characterized derivatization behavior in phenylation and hydride-generation protocols for multi-species mercury analysis • Quantified biotransformation data (half-life 20-23 days; 29-34% dealkylation in 7 days) supporting environmental fate model calibration

Molecular Formula C2H5ClHg
Molecular Weight 265.1 g/mol
CAS No. 107-27-7
Cat. No. B110762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmercury chloride
CAS107-27-7
SynonymsEthyl Mercuric Chloride;  Ethylmercuric Chloride;  Ceresan;  _x000B_Ceresan (fungicide);  Chloroethylmercury;  Criptodin;  Cryptodin;  Cryptodine;  Emcon D;  _x000B_Ethylmercuric Chloride;  Granosan;  Monoethylmercury Chloride;  NSC 1203;  NSC 60515
Molecular FormulaC2H5ClHg
Molecular Weight265.1 g/mol
Structural Identifiers
SMILESCC[Hg+].[Cl-]
InChIInChI=1S/C2H5.ClH.Hg/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1
InChIKeyQWUGXIXRFGEYBD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)

Ethylmercury Chloride (CAS 107-27-7): Procurement Considerations and Baseline Characterization for Industrial and Research Applications


Ethylmercury chloride (C₂H₅HgCl, CAS 107-27-7) is an organomercury compound that exists as white to silvery leaf-like crystals with a melting point of 192–195°C and density of 3.482 g/cm³ [1] [2]. It is insoluble in water (1.4 × 10⁻⁴ g/100 mL at 18°C) but exhibits solubility in hot ethanol (3.5 g/100 g at 78°C) and chloroform (2.6 g/100 g at 18°C) [2]. The compound is stable under ambient conditions but is light-sensitive and incompatible with strong oxidizing agents [1]. Historically utilized as a seed-treatment fungicide and as a precursor in the manufacture of thiomersal, ethylmercury chloride represents a reference standard for mercury speciation analysis and serves as a model compound for comparative toxicological investigations of organomercurials [3]. The material is classified as highly toxic via all exposure routes (R26/27/28) with cumulative effects potential (R33) and poses significant aquatic hazard (R50/53), necessitating stringent handling and disposal protocols [1].

Why Ethylmercury Chloride Cannot Be Interchanged with Methylmercury, Phenylmercury, or Inorganic Mercury Salts in Critical Applications


Organomercury compounds exhibit substantial variability in toxicokinetic profiles, tissue distribution patterns, and environmental fate despite their shared mercury center. Methylmercury chloride and ethylmercury chloride, while both primary alkylmercuric chlorides, differ fundamentally in blood clearance half-life, brain penetration, dealkylation rates, and organ-specific toxicity outcomes [1] [2]. Phenylmercury compounds demonstrate distinct metabolic pathways with accelerated clearance relative to ethylmercury species, while inorganic mercuric chloride shows markedly different solubility and bioavailability characteristics [3] [4]. These divergence points are not merely academic distinctions—they carry direct implications for analytical method development, toxicological reference standard selection, environmental monitoring protocol design, and industrial catalyst performance. Substitution without empirical verification of equivalence across the specific parameter of interest may introduce systematic error in quantification, misinterpretation of toxicity data, or failure in application-specific performance requirements [2].

Ethylmercury Chloride: Quantitative Evidence Guide for Differentiated Selection


Ethylmercury Chloride Versus Methylmercury Chloride: Differential Renotoxicity and Tissue Mercury Speciation in Rats

In a direct head-to-head comparison using female rats receiving five daily gastric gavage doses of 8.0 mg Hg/kg ethylmercuric chloride or methylmercuric chloride, ethylmercury-treated rats exhibited significantly higher renal damage and greater weight loss relative to expected body weight than methylmercury-treated rats at equimolar doses [1]. The distribution of mercury and renal damage was more widespread in ethylmercury-treated rats, whereas methylmercury-induced damage remained restricted to the P2 region of the proximal tubules [1]. Inorganic mercury concentrations were higher in all tissues examined (blood, kidney, brain) after ethylmercury administration compared to methylmercury administration [1]. This differential toxicopathology has direct implications for mechanistic studies investigating organ-specific mercury toxicity.

Toxicology Mercury Speciation Organomercury Comparative Toxicity

Ethylmercury Chloride Demonstrates 1.8-Fold Higher Cellular Mercury Accumulation and Enhanced Immunotoxicity in Human PBMCs Versus Methylmercury

In a direct comparative study exposing human peripheral blood mononuclear cells (PBMCs) to 2.5 μM ethylmercury (EtHg) or methylmercury (MeHg), ICP-MS analysis revealed that PBMCs treated with ethylmercury accumulated mercury levels approximately 1.8-fold greater than methylmercury-exposed cells [1]. EtHg exposure resulted in decreased cell viability, increased granularity, elevated reactive species production, and enhanced apoptotic indices accompanied by Sub-G1 cell cycle phase intensification and G0-G1 reduction, whereas MeHg exposure produced only reduced viability without these additional adverse outcomes [1]. Mitochondrial dysfunction, specifically reduction in electron transport system activity related to mitochondrial complex I, preceded these effects [1].

Immunotoxicology Cellular Uptake Mitochondrial Dysfunction

Ethylmercury Chloride Exhibits Distinct Blood and Brain Clearance Kinetics Relative to Methylmercury in Mammalian Models

Multiple independent studies demonstrate that ethylmercury clears from blood with a half-life of approximately 18 days in adults and is eliminated from the brain in about 14 days in infant monkeys [1], in contrast to methylmercury which exhibits significantly prolonged retention in neural tissues. In neonatal mice receiving intramuscular injection, ethylmercury chloride (6 μg) resulted in 0.39 ± 0.06% of injected mercury detected in brain at 24 hours versus 3.5 ± 0.6% in kidney, while thimerosal IM injection yielded 0.22 ± 0.04% in brain and 1.7 ± 0.3% in kidney [2]. By 7 days post-injection, blood mercury levels decreased while brain levels remained unchanged, indicating differential compartmental retention kinetics [2].

Toxicokinetics Tissue Distribution Blood-Brain Barrier

Ethylmercury Chloride Serves as Certified Reference Material Standard for Mercury Speciation Analysis with Quantified Method Detection Limits

Ethylmercury chloride is certified as a reference standard in NIST SRM 955c (Toxic Elements in Caprine Blood) with a certified value of 5.1 ± 0.5 μg L⁻¹, enabling calibration and validation of mercury speciation analytical methods [1]. Method reporting limit (MRL) studies have established an ethylmercury MRL of 11.5 pg with overall uncertainty (1σ) of 4.8%, which compares favorably to methylmercury measurements demonstrating uncertainties (1σ) of 13% [2]. In environmental water analysis by GC/MS with phenylation derivatization, detection limits of 0.5 μg Hg L⁻¹ have been established for ethylmercury chloride and methylmercury chloride [3].

Analytical Chemistry Mercury Speciation Reference Materials

Ethylmercury Chloride Exhibits Biological Half-Life of 20–23 Days in Aquatic Organisms with Species-Specific Dealkylation Rates

In aquatic ecosystem studies, ethylmercury chloride exposure to guppy (Lebistes resticulatus) and coontail (Ceratophyllum demersum) yielded a biological half-life of ²⁰³Hg from EMC of approximately 20–23 days [1]. Both organisms converted absorbed EMC to inorganic mercury, with coontail demonstrating a higher conversion rate of 34% compared to 29% for guppy over a seven-day period [1]. In contrast, methylmercury chloride exhibited minimal conversion to inorganic mercury in the same organisms, indicating substantially greater stability of the methylmercury molecule in vivo [1]. The absorbed methylmercury molecule was also more stable than ethylmercury in coontail [1].

Environmental Toxicology Aquatic Ecotoxicology Mercury Biotransformation

Ethylmercury Chloride Demonstrates 10–20× Greater Antifungal Activity than PCP-Na Salt Against Wood-Destroying Fungi

Comparative antifungal testing against wood-destroying fungi revealed that ethylmercuric chloride and ethylmercuric phosphate exhibited the greatest activities among organic mercuric compounds tested, with potency approximately 10–20 times greater than that of pentachlorophenol sodium salt (P.C.P.-Na salt), a widely used reference antifungal agent [1]. This quantitative potency differential establishes ethylmercury chloride as a benchmark for high-efficacy organomercurial fungicide activity in materials preservation applications.

Antifungal Activity Wood Preservation Fungicide Potency

Ethylmercury Chloride: Evidence-Based Research and Industrial Application Scenarios


Mercury Speciation Reference Standard for Environmental and Biological Sample Analysis

Analytical laboratories performing mercury speciation in environmental water, soil/sediment, or biological tissues should select ethylmercury chloride as a certified calibration standard for ethylmercury quantification. NIST SRM 955c provides certified ethylmercury values of 5.1 ± 0.5 μg L⁻¹ with method reporting limits of 11.5 pg and analytical uncertainty of 4.8%, enabling validated method development and quality control for GC/MS, HPLC-ICP-MS, and cold vapor atomic fluorescence spectrometry workflows [1] [2]. The compound's well-characterized derivatization behavior in phenylation and hydride-generation protocols further supports its use in multi-species mercury analysis [3]. This application is directly supported by evidence of certified reference material availability, quantified detection limits, and established analytical method performance metrics.

Comparative Organomercury Toxicology Model for Renal and Immunotoxicity Studies

Researchers investigating organ-specific toxicodynamics of alkylmercurials should utilize ethylmercury chloride as a comparator compound to methylmercury chloride due to its well-characterized differential effects. In rat models, ethylmercury chloride at 8.0 mg Hg/kg produced more severe renal damage and widespread tubular injury versus methylmercury, with higher inorganic mercury concentrations in all tissues examined [1]. In human PBMC models, ethylmercury chloride demonstrated 1.8-fold greater cellular mercury accumulation and broader immunotoxicity endpoints (apoptosis, oxidative stress, mitochondrial complex I dysfunction) compared to methylmercury at 2.5 μM [2]. These quantitative differences establish ethylmercury chloride as essential for mechanistic studies examining structure-toxicity relationships among organomercurials.

Neurotoxicology Model with Defined Brain Clearance Kinetics

Neurotoxicology studies requiring a reference compound with established blood-brain barrier transfer and brain clearance parameters should employ ethylmercury chloride. In infant monkeys, brain elimination occurs within approximately 14 days, and in adult humans blood clearance half-life is approximately 18 days—kinetics that differ substantially from methylmercury's prolonged neural retention [1]. Neonatal mouse studies quantify brain mercury retention at 0.39 ± 0.06% of injected dose at 24 hours for ethylmercury chloride versus 0.22 ± 0.04% for thimerosal, providing precise baseline data for comparative neurodistribution investigations [2]. These parameters make ethylmercury chloride suitable for studies examining the relationship between brain mercury clearance kinetics and neurotoxicity outcomes.

Environmental Fate and Aquatic Ecotoxicology Reference Compound

Environmental scientists conducting mercury biotransformation studies in aquatic ecosystems should select ethylmercury chloride as a reference compound with established biokinetic parameters. The compound exhibits a biological half-life of 20–23 days in guppy and coontail models with measurable dealkylation to inorganic mercury at rates of 29–34% over seven days—in marked contrast to methylmercury's minimal in vivo conversion [1]. These quantified biotransformation rates enable researchers to calibrate environmental fate models and interpret field monitoring data where ethylmercury species may be present from historical agricultural applications or industrial sources. The faster dealkylation kinetics of ethylmercury relative to methylmercury is a critical variable in predicting mercury speciation shifts in contaminated aquatic systems.

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